

Technical Guide: 2-Amino-4-chlorobenzonitrile (CAS 38487-86-4)

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Compound of Interest

Compound Name: 2-Amino-4-chlorobenzonitrile

Cat. No.: B1265954

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **2-Amino-4-chlorobenzonitrile**, a key intermediate in the development of pharmacologically active compounds.

Physicochemical Properties

2-Amino-4-chlorobenzonitrile is an off-white to yellow powder.^[1] It is a crucial building block in medicinal chemistry, particularly in the synthesis of quinazoline derivatives. A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	38487-86-4	[2][3][4]
Molecular Formula	C ₇ H ₅ ClN ₂	
Molecular Weight	152.58 g/mol	[4]
Melting Point	157-162 °C	[3][4]
Boiling Point	305.8 °C	[2]
Appearance	Off-white to yellow powder	
Solubility	Soluble in ethyl acetate, insoluble in water.	[5]

Spectroscopic and Structural Data

Spectroscopic and crystallographic studies have provided detailed insights into the molecular structure of **2-Amino-4-chlorobenzonitrile**.

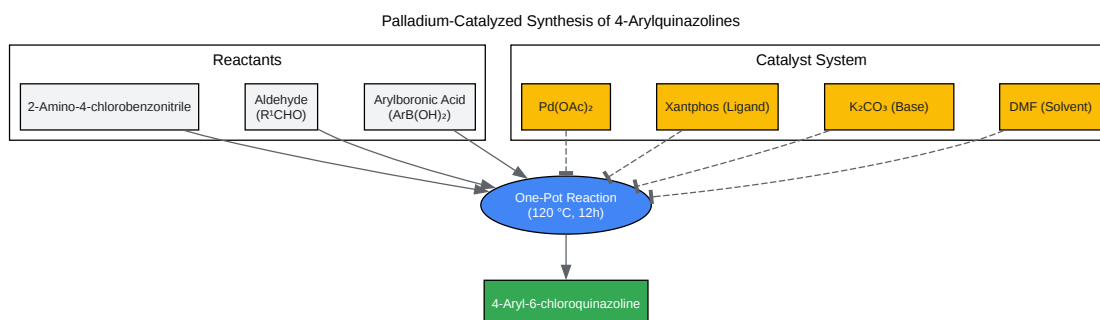
Data Type	Key Findings	Source(s)
FTIR	C≡N stretching at 2211 cm ⁻¹ , C-Cl stretching at 782 cm ⁻¹ , and N-H stretching at 3452 and 3363 cm ⁻¹ .	
UV-Vis	Absorption peaks corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions in the aromatic ring and nitrile group.	
Crystal Structure	Crystallizes in the triclinic system with the space group P-1.	

Synthesis and Reactivity

2-Amino-4-chlorobenzonitrile is a versatile precursor for a variety of heterocyclic compounds, most notably quinazolines, which are scaffolds for numerous therapeutic agents.

Synthetic Pathway: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines

A common and efficient method for the synthesis of quinazoline derivatives from 2-aminobenzonitriles is a palladium-catalyzed three-component tandem reaction. This one-pot synthesis combines a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid to yield the corresponding 4-arylquinazoline.



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Caption: Palladium-catalyzed three-component synthesis of 4-arylquinazolines.

Experimental Protocol: Synthesis of 4-Aryl-6-chloroquinazolines

The following protocol is adapted from a general method for the synthesis of 4-arylquinazolines from 2-aminobenzonitriles.

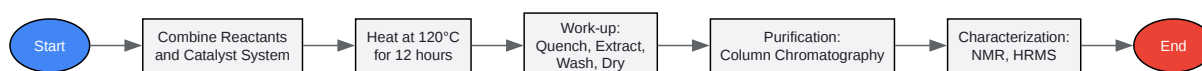
Materials:

- **2-Amino-4-chlorobenzonitrile**
- Substituted aldehyde (1.2 equivalents)
- Substituted arylboronic acid (1.5 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 5 mol%)
- Xantphos (10 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a dry reaction tube, add **2-Amino-4-chlorobenzonitrile** (1.0 mmol), the desired aldehyde (1.2 mmol), the corresponding arylboronic acid (1.5 mmol), $\text{Pd}(\text{OAc})_2$ (0.05 mmol), Xantphos (0.1 mmol), and K_2CO_3 (2.0 mmol).
- Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.
- Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.
- Seal the reaction tube and place it in a preheated oil bath at 120 °C.

- Stir the reaction mixture vigorously for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water (20 mL).
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-6-chloroquinazoline.
- Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).



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Caption: Experimental workflow for the synthesis of 4-aryl-6-chloroquinazolines.

Applications in Drug Development

2-Amino-4-chlorobenzonitrile serves as a key starting material for the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.

Examples of Synthesized Compounds:

- 6-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride
- 7-chloro-4-(1-diethylamino-4-pentylamino)-2-(p-methoxyphenyl)-quinazoline dihydrochloride
- 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline
- 6-chlorotacrine
- N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide

Safety Information

2-Amino-4-chlorobenzonitrile should be handled with appropriate safety precautions in a well-ventilated area. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[2] Personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).

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